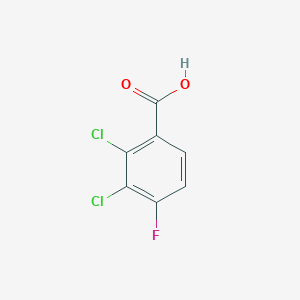

2,3-Dichloro-4-fluorobenzoic acid

Overview

Description

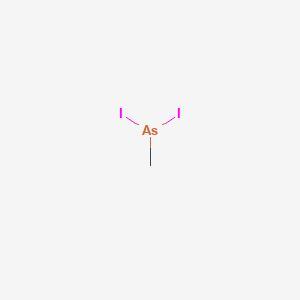

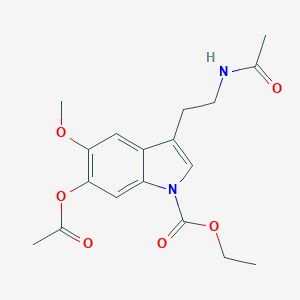

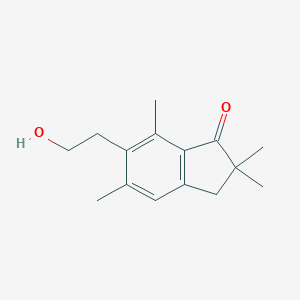

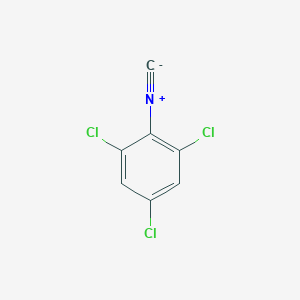

2,3-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is used in various applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a commercially available compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .Scientific Research Applications

-

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Field : Organic Chemistry

- Application : This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Method : It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

- Results : The synthesis resulted in a high yield of 2,4-dichloro-3,5-difluorobenzoic acid .

-

Use of 4-Chloro-2-Fluorobenzoic Acid

- Field : Organic Chemistry

- Application : This compound is used as a starting reagent for the synthesis of furosemide, 4′-chloro-2′-fluoroacetophenone, and novel herbicidal isoxazolecarboxamides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of New Derivatives of 4-Fluorobenzoic Acid

- Field : Medicinal Chemistry

- Application : Oxadiazoles, which can be synthesized from 4-fluorobenzoic acid, have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant, herbicidal, and anti-fungal activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

3-Chloro-4-fluorobenzoic acid

-

2,4-Dichloro-3,5-difluorobenzoic acid

- Field : Medicinal Chemistry

- Application : This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Method : It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

- Results : The synthesis resulted in a high yield of 2,4-dichloro-3,5-difluorobenzoic acid .

-

2,4-Dichloro-3-cyano-5-fluorobenzoic acid

- Field : Medicinal Chemistry

- Application : This compound is the key intermediate for synthesis of finafloxacin hydrochloride (BAY35-3377), a novel fluoroquinolone antibiotic that is currently in clinical trial .

- Method : It was synthesized from a 2,4-dichloro-5-fluorobenzoic acid that involved nitration, reduction, diazotisation and a Sandmeyer reaction .

- Results : The synthesis resulted in the successful production of 2,4-dichloro-3-cyano-5-fluorobenzoic acid .

-

3-Chloro-4-fluorobenzoic acid

-

2,4-Dichloro-3,5-difluorobenzoic acid

- Field : Medicinal Chemistry

- Application : This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Method : It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Results : The synthesis resulted in a high yield of 2,4-dichloro-3,5-difluorobenzoic acid .

-

2,4-Dichloro-3-cyano-5-fluorobenzoic acid

- Field : Medicinal Chemistry

- Application : This compound is the key intermediate for synthesis of finafloxacin hydrochloride (BAY35-3377), a novel fluoroquinolone antibiotic that is currently in clinical trial .

- Method : It was synthesized from a 2,4-dichloro-5-fluorobenzoic acid that involved nitration, reduction, diazotisation and a Sandmeyer reaction .

- Results : The synthesis resulted in the successful production of 2,4-dichloro-3-cyano-5-fluorobenzoic acid .

Future Directions

properties

IUPAC Name |

2,3-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXMYOQAANDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438205 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-fluorobenzoic acid | |

CAS RN |

154257-76-8 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)